molecular formula C20H19F3N6O B2428613 N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)-3-(trifluoromethyl)benzamide CAS No. 1396871-27-4

N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)-3-(trifluoromethyl)benzamide

Cat. No.: B2428613
CAS No.: 1396871-27-4
M. Wt: 416.408
InChI Key: VHGMUUUBTUTAJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)-3-(trifluoromethyl)benzamide is a chemical compound supplied for research and development purposes. This product is intended for use by qualified laboratory researchers and scientists only. It is strictly labeled "For Research Use Only," meaning it is not intended for diagnostic, therapeutic, or personal use. Researchers are responsible for handling this material with appropriate safety precautions and in accordance with all applicable local, state, and federal regulations. The specific biochemical applications, mechanism of action, and pharmacological profile of this compound should be verified by the researcher through further scientific literature and experimental validation. Please contact us for any specific inquiries regarding this product's available data.

Properties

IUPAC Name

N-[2-[[2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl]amino]ethyl]-3-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F3N6O/c1-13-27-17(12-18(28-13)29-16-7-2-3-8-24-16)25-9-10-26-19(30)14-5-4-6-15(11-14)20(21,22)23/h2-8,11-12H,9-10H2,1H3,(H,26,30)(H2,24,25,27,28,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHGMUUUBTUTAJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)NC2=CC=CC=N2)NCCNC(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F3N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)-3-(trifluoromethyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in cancer therapy. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

PropertyDetails
Molecular Formula C17H21N7O2
Molecular Weight 355.402 g/mol
CAS Number 1421442-98-9
Purity ≥95%

The primary mechanism of action for this compound involves the inhibition of collagen prolyl-4-hydroxylase. This enzyme is crucial for collagen synthesis, and its inhibition can lead to reduced collagen production, impacting various cellular processes related to tissue repair and fibrosis.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. Specifically, it has been shown to enhance the efficacy of phleomycin, a chemotherapeutic agent, suggesting a synergistic effect in cancer treatment. Additionally, studies have demonstrated its potential to inhibit growth in various cancer cell lines, including:

  • PC3 (prostate cancer)
  • K562 (chronic myeloid leukemia)
  • Hela (cervical cancer)
  • A549 (lung cancer)

In vitro assays have reported IC50 values in the low micromolar range, indicating effective cytotoxicity against these cell lines .

Mechanistic Insights

The inhibition of collagen prolyl-4-hydroxylase leads to alterations in cellular signaling pathways associated with tumor progression and metastasis. The compound's ability to modulate these pathways highlights its potential as a therapeutic agent in oncology .

Pharmacokinetics

Pharmacokinetic studies suggest that this compound possesses adequate bioavailability to reach its target sites within the body. The compound's stability and solubility are critical factors influencing its therapeutic potential.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Synergistic Effects with Phleomycin : A study indicated that the compound significantly amplifies the activity of phleomycin, enhancing its anticancer effects in vitro.
  • Cell Line Sensitivity : In a comparative analysis, this compound showed notable cytotoxic effects on various cancer cell lines at concentrations lower than conventional chemotherapeutics like doxorubicin .
  • Molecular Docking Studies : Computational studies have predicted favorable binding interactions between this compound and key molecular targets involved in cancer progression, reinforcing its potential as a lead candidate for drug development .

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